molecular formula C11H20O2 B8241142 Ethyl 2-(2-methylcyclohexyl)acetate

Ethyl 2-(2-methylcyclohexyl)acetate

Cat. No.: B8241142
M. Wt: 184.27 g/mol
InChI Key: MMLWYWOIAWZEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methylcyclohexyl)acetate is an alicyclic ester with a cyclohexane ring substituted by a methyl group at the 2-position and an ethyl acetate moiety attached via a methylene bridge. The compound’s molecular formula is hypothesized to be C₁₁H₂₀O₂, distinguishing it from simpler cyclohexyl acetates like 2-methylcyclohexyl acetate (C₉H₁₆O₂) .

Properties

IUPAC Name

ethyl 2-(2-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWYWOIAWZEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylcyclohexyl)acetate typically involves two main steps: hydrogenation and esterification. The process begins with the hydrogenation of ortho-cresol to produce 2-methylcyclohexanol. This is followed by an esterification reaction where 2-methylcyclohexanol reacts with acetic acid in the presence of an esterification catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity hydrogen gas and a hydrogenation catalyst for the initial hydrogenation step. The esterification step is carried out by adding acetic acid to the hydrogenation reaction mixture, with the reaction typically taking place under controlled temperature and stirring conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the corresponding alcohol.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 2-methylcyclohexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methylcyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methylcyclohexanol and acetic acid. These products can then interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Isomers

2-Methylcyclohexyl Acetate
  • Molecular Formula : C₉H₁₆O₂ (vs. C₁₁H₂₀O₂ for Ethyl 2-(2-methylcyclohexyl)acetate) .
  • Structure: Direct esterification of 2-methylcyclohexanol with acetic acid, lacking the ethyl-methylene spacer present in the target compound.
  • Properties : Lower molecular weight (156.22 g/mol) and higher volatility compared to the target compound .
  • Applications : Used in flavorings and fragrances due to its fruity odor .
Ethyl 2-(4-Oxocyclohexyl)Acetate
  • Molecular Formula : C₁₀H₁₆O₃ (CAS 33668-25-6) .
  • Structure : Features a ketone group at the 4-position of the cyclohexane ring, enhancing polarity and reactivity compared to the methyl-substituted target compound.
  • Implications : The ketone group may increase susceptibility to oxidation or nucleophilic attack, limiting stability in certain environments .
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate
  • Structure : Aromatic ester with nitro and hydroxyl substituents, contrasting with the alicyclic nature of the target compound.
  • Applications : Serves as a pharmaceutical intermediate, leveraging its aromatic nitro group for further functionalization .

Functional Group Variations

Ethyl (2-Methylcyclohexyl)Glycinate
  • Molecular Formula: C₁₁H₂₁NO₂ (CAS 1020919-91-8) .
  • Structure : Incorporates a glycine moiety, introducing amine functionality absent in the target compound.
Benzyl 2-(2-Methylcyclohexyl)Acetate
  • Molecular Formula : C₁₆H₂₂O₂ (from analog data) .
  • Structure : Benzyl ester variant with a bulkier aromatic group, likely altering solubility and volatility compared to the ethyl ester.

Hypothetical Properties of this compound

  • Boiling Point : Estimated to be higher than 2-methylcyclohexyl acetate (∼200°C) due to increased molecular weight.
  • Solubility : Likely hydrophobic, similar to other alicyclic esters, but enhanced slightly by the ethyl acetate group.

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes References
This compound C₁₁H₂₀O₂ 184.28 (hypothetical) 2-Methylcyclohexyl + ethyl Synthetic intermediate (inferred) -
2-Methylcyclohexyl acetate C₉H₁₆O₂ 156.22 2-Methylcyclohexyl Fragrances, flavors
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 4-Oxocyclohexyl Organic synthesis
Ethyl (2-methylcyclohexyl)glycinate C₁₁H₂₁NO₂ 199.30 Glycine + 2-methylcyclohexyl Peptide chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.